![molecular formula C20H16N2O3S B14870418 Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a naphthamido group, a cyano group, and a carboxylate ester group attached to a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthamido Intermediate: The reaction begins with the preparation of 1-naphthoyl chloride, which is then reacted with an appropriate amine to form the naphthamido intermediate.
Cyclization and Functionalization:
Final Product Formation: The final step involves the esterification of the carboxylate group with ethanol to yield ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiophene derivatives.
科学研究应用
Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 1,8-Naphthalimide Derivatives
Uniqueness
Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and its structural configuration
属性
分子式 |
C20H16N2O3S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
ethyl 4-cyano-3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C20H16N2O3S/c1-3-25-20(24)17-12(2)16(11-21)19(26-17)22-18(23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3H2,1-2H3,(H,22,23) |
InChI 键 |
DCNOSWYUAHCDOY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
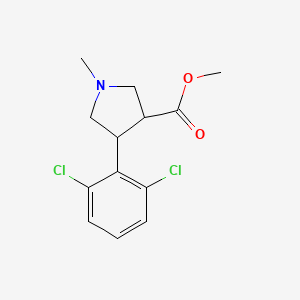
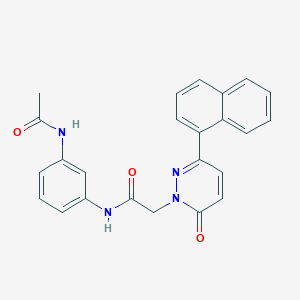


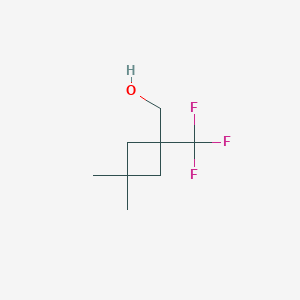
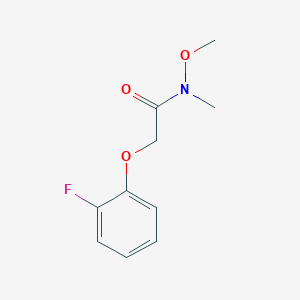

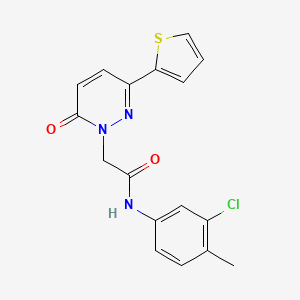
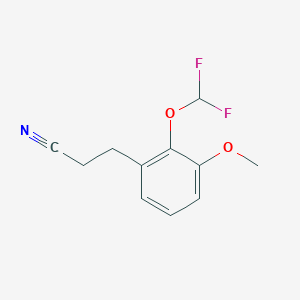
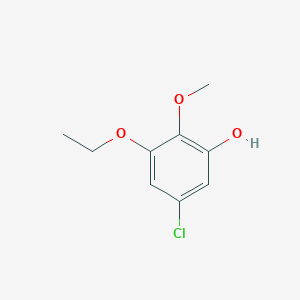
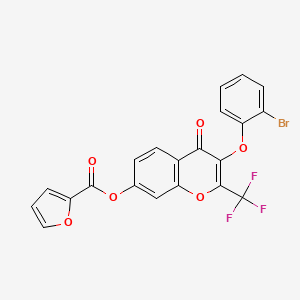
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
